4-ヒドロキシトリアムテレン硫酸ナトリウム塩

概要

説明

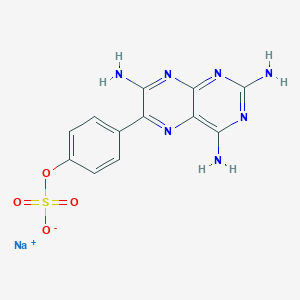

4-Hydroxy Triamterene Sulfate, Sodium Salt is an organic compound with the molecular formula C12H10N7NaO4S and a molecular weight of 371.31 g/mol . It is a metabolite of Triamterene, a potassium-sparing diuretic used in the treatment of edema and hypertension . The compound contains a pteridine ring, a phenyl ring, and a sulfate group, making it a unique and valuable compound for various scientific applications .

科学的研究の応用

Chemical Properties and Structure

- Chemical Name : Sodium 4-(2,4,7-triaminopteridin-6-yl)phenyl sulfate

- Molecular Formula : C₁₂H₁₀N₇NaO₄S

- Molecular Weight : Approximately 371.31 g/mol

- Appearance : Light yellow to yellow solid, soluble in water

The compound's structure features a phenolic hydroxyl group, which can participate in various chemical reactions typical of phenols. This structural characteristic is significant for its biological interactions and potential modifications for therapeutic applications.

Mass Spectrometry

4-Hydroxy Triamterene Sulfate is primarily utilized as a reference standard in mass spectrometry. The isotopically labeled version (4-Hydroxy Triamterene Sulfate-d4) serves as an internal standard, allowing researchers to accurately quantify the unlabeled compound in biological samples. This application is crucial in pharmacokinetic studies that track drug metabolism and movement within the body.

Pharmacokinetic Studies

As a metabolite of Triamterene, this compound is of interest in pharmacokinetic research. Studies focus on its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters helps researchers assess the safety profile and therapeutic efficacy of drugs that may be developed from this compound .

Structure-Activity Relationship (SAR) Studies

Researchers are exploring 4-Hydroxy Triamterene Sulfate for its potential as a starting point in SAR studies. By modifying its chemical structure, scientists aim to enhance its pharmacological properties while minimizing adverse effects. This approach could lead to the development of new therapeutic agents with improved efficacy .

The biological activity of 4-Hydroxy Triamterene Sulfate is primarily linked to its role as a metabolite of Triamterene. Its pharmacological effects may include:

- Potassium-Sparing Effects : Similar to its parent compound, it may retain some potassium-sparing effects, making it relevant in conditions where potassium balance is critical.

- Antioxidant Properties : Due to its phenolic structure, it may exhibit antioxidant activity, providing protective effects against oxidative stress .

Case Studies and Research Findings

Several studies have investigated the applications of 4-Hydroxy Triamterene Sulfate:

- Pharmacokinetics : A study highlighted the role of this compound in understanding the metabolic pathways of Triamterene and its derivatives. The research indicated that levels of 4-Hydroxy Triamterene Sulfate significantly exceeded those of Triamterene in plasma and urine samples, emphasizing its relevance in clinical pharmacology .

- Therapeutic Potential : Researchers are examining the antioxidant properties of this compound in vitro and in vivo to explore its potential as a protective agent against oxidative damage associated with various diseases .

準備方法

The synthesis of 4-Hydroxy Triamterene Sulfate, Sodium Salt involves multiple steps, starting with the hydroxylation of Triamterene to form 4-Hydroxytriamterene . This intermediate is then subjected to sulfation to produce the sulfate ester, which is finally converted to its sodium salt form . Industrial production methods typically involve optimizing reaction conditions such as temperature, pH, and the use of specific catalysts to ensure high yield and purity .

化学反応の分析

4-Hydroxy Triamterene Sulfate, Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the sulfate group or other functional groups in the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl or amino groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

作用機序

The mechanism of action of 4-Hydroxy Triamterene Sulfate, Sodium Salt involves its role as a metabolite of Triamterene . Triamterene works by blocking the epithelial sodium channel (ENaC) in the distal nephron of the kidney, promoting sodium excretion while retaining potassium . The sulfate metabolite retains some diuretic activity and contributes to the overall pharmacological effects of Triamterene .

類似化合物との比較

4-Hydroxy Triamterene Sulfate, Sodium Salt can be compared with other similar compounds such as:

Triamterene: The parent compound, which is a potassium-sparing diuretic.

Amiloride: Another potassium-sparing diuretic that also blocks ENaC.

Spironolactone: A potassium-sparing diuretic that acts as an aldosterone antagonist.

The uniqueness of 4-Hydroxy Triamterene Sulfate, Sodium Salt lies in its specific metabolic pathway and its role as a sulfate ester, which differentiates it from other diuretics .

生物活性

4-Hydroxy Triamterene Sulfate, Sodium Salt is an organic compound with the molecular formula and a molecular weight of 371.31 g/mol. It is a derivative of Triamterene, a potassium-sparing diuretic, and is primarily studied for its biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

4-Hydroxy Triamterene Sulfate functions as a metabolite of Triamterene, exhibiting diuretic properties by inhibiting sodium channels in the renal tubules. This mechanism leads to increased sodium excretion while conserving potassium, making it useful in conditions where potassium levels need to be maintained.

Key Chemical Reactions

- Oxidation : The compound can undergo oxidation reactions, potentially forming various derivatives.

- Reduction : Reduction can modify the sulfate group or other functional groups.

- Substitution : Substitution reactions may occur at hydroxyl or amino groups.

Biological Activity

The biological activity of 4-Hydroxy Triamterene Sulfate has been documented in various studies:

- Diuretic Effect : As a potassium-sparing diuretic, it helps manage hypertension and edema by promoting diuresis without significant potassium loss.

- Cellular Effects : Research indicates that it may influence cellular processes such as ion transport and cellular signaling pathways related to fluid balance and blood pressure regulation.

Case Studies

Several studies have investigated the pharmacological properties of 4-Hydroxy Triamterene Sulfate:

- Diuretic Efficacy : A study demonstrated that patients receiving 4-Hydroxy Triamterene exhibited significant reductions in blood pressure compared to those on placebo, highlighting its effectiveness in managing hypertension .

- Metabolic Pathways : Research has shown that 4-Hydroxy Triamterene undergoes hepatic metabolism, with implications for drug interactions and pharmacokinetics. Understanding these pathways is crucial for optimizing therapeutic use.

-

Comparative Analysis with Other Diuretics :

Compound Mechanism of Action Unique Features 4-Hydroxy Triamterene Sulfate Inhibits ENaC in renal tubules Potassium-sparing effect Amiloride Blocks epithelial sodium channels (ENaC) Similar potassium-sparing properties Spironolactone Aldosterone antagonist Also has anti-androgenic effects

Therapeutic Applications

The compound is being explored for various therapeutic applications beyond its diuretic effects:

特性

IUPAC Name |

sodium;[4-(2,4,7-triaminopteridin-6-yl)phenyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N7O4S.Na/c13-9-7(5-1-3-6(4-2-5)23-24(20,21)22)16-8-10(14)18-12(15)19-11(8)17-9;/h1-4H,(H,20,21,22)(H6,13,14,15,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFXCWANWRETCS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N7NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。